3,4-dichloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
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Overview
Description
3,4-DICHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro, iodophenyl, and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Iodophenyl Group: This step involves the reaction of the benzothiazole derivative with 4-iodobenzyl chloride in the presence of a base.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The benzothiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
What sets 3,4-DICHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE apart is the presence of the iodophenyl and benzothiazole groups, which confer unique chemical and biological properties. These groups can enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in drug discovery and other scientific research .
Properties
Molecular Formula |
C21H13Cl2IN2OS2 |
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Molecular Weight |
571.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C21H13Cl2IN2OS2/c22-16-7-3-13(9-17(16)23)20(27)25-15-6-8-18-19(10-15)29-21(26-18)28-11-12-1-4-14(24)5-2-12/h1-10H,11H2,(H,25,27) |
InChI Key |
GIVDKLKVQIPRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)I |
Origin of Product |
United States |
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